Mono-carboxy-isooctyl Phthalate

Description

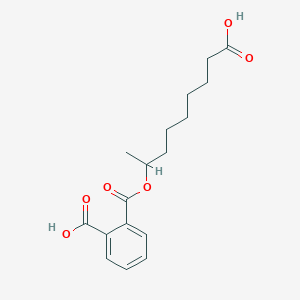

Structure

3D Structure

Properties

IUPAC Name |

2-(8-carboxyoctan-2-yloxycarbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O6/c1-12(8-4-2-3-5-11-15(18)19)23-17(22)14-10-7-6-9-13(14)16(20)21/h6-7,9-10,12H,2-5,8,11H2,1H3,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOGHDLTLRKQOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCCC(=O)O)OC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101028113 | |

| Record name | Mono-carboxy-isooctyl Phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898544-09-7 | |

| Record name | Mono-carboxy-isooctyl Phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Role of Mono Carboxy Isooctyl Phthalate As a Metabolite in Phthalate Research

Mono-carboxy-isooctyl phthalate (B1215562) is a secondary, oxidized metabolite of diisononyl phthalate (DINP). iarc.friarc.fr Following human exposure to DINP, the parent compound is metabolized into its hydrolytic monoester, monoisononyl phthalate (MINP). nih.govnih.gov However, MINP is considered a minor urinary metabolite. nih.govnih.gov The body further processes MINP through oxidation, leading to the formation of several more prominent metabolites, including MCiOP, mono(oxoisononyl) phthalate (MOINP), and mono(hydroxyisononyl) phthalate (MHINP). nih.govnih.gov Research has demonstrated that these oxidative metabolites are excreted in urine at significantly higher concentrations than MINP, making them more reliable biomarkers for assessing human exposure to DINP. nih.govnih.gov

Studies have consistently shown that while MINP may be undetectable in many urine samples, MCiOP and other oxidative metabolites are frequently present. nih.govnih.gov For instance, in a study of 129 adults with no known exposure to DINP, MCiOP was detected in 97% of the urine samples. nih.govnih.gov The geometric mean concentration of MCiOP in this study was 8.6 ng/mL. nih.govnih.gov The strong correlation between the concentrations of MCiOP, MHINP, and MOINP further supports their common origin from DINP. nih.govnih.gov

Academic Significance of Mono Carboxy Isooctyl Phthalate Within Environmental Chemistry

The academic significance of Mono-carboxy-isooctyl phthalate (B1215562) in environmental chemistry lies primarily in its utility as a biomarker for human exposure to DINP. nih.govnih.gov The ubiquitous nature of phthalates in consumer products leads to widespread human exposure. epa.gov Accurately quantifying this exposure is crucial for epidemiological studies investigating the potential health effects of these chemicals. nih.govepa.gov

Beyond human biomonitoring, the study of phthalate metabolites like MCiOP in various environmental matrices is an area of growing interest. The presence of these metabolites in the environment can provide insights into the fate and transport of parent phthalates.

Overview of Research Trajectories for Long Chain Phthalate Metabolites

Advanced Chromatographic and Spectrometric Techniques for Mono-carboxy-isooctyl Phthalate Quantification

Modern analytical workflows for MCIOP primarily rely on the coupling of high-resolution chromatographic separation with highly sensitive mass spectrometric detection. This combination allows for the effective separation of MCIOP from complex sample components and its unambiguous identification and quantification.

Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) stands as a powerful tool for the analysis of phthalate metabolites, including MCIOP. The enhanced resolution and speed of UPLC systems, when combined with the specificity and sensitivity of tandem mass spectrometry, provide a robust platform for high-throughput analysis.

A method utilizing solid-phase extraction (SPE) coupled with UPLC-MS/MS has been established for the determination of various phthalate acid monoesters (PAMEs) in rat urine. nih.gov This method demonstrated high extraction recoveries (over 75%) and excellent linearity over a wide concentration range (1.0-1000.0 ng/mL) with a high coefficient of determination (R² > 0.995). nih.gov The limits of detection (LOD) were in the range of 0.30 ng/mL to 0.50 ng/mL, showcasing the method's sensitivity. nih.gov Furthermore, the method's precision and accuracy were confirmed through intra-day and inter-day relative standard deviations (RSD) within 16% and accuracy exceeding 82%. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another well-established technique for the analysis of phthalates and their metabolites. A GC-MS method has been developed for the determination of 31 phthalate compounds, which can be applied to various sample matrices. oregonstate.edu This method is notable for not requiring a derivatization step, which can streamline sample preparation. oregonstate.edu The analysis can be performed in both scan and selected ion monitoring (SIM) modes to achieve comprehensive qualitative and quantitative results. oregonstate.edu Challenges in GC-MS analysis can include the co-elution of certain compounds, such as bis(2-ethylhexyl) phthalate and diheptyl phthalate, which necessitates mass resolution for accurate quantification. oregonstate.edu

High-Performance Liquid Chromatography coupled with Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS) is a widely adopted methodology for the quantitative analysis of phthalate metabolites in biological samples like urine. nih.gov This technique is frequently used in large-scale biomonitoring studies. nih.gov The protocol often involves enzymatic deconjugation of the glucuronidated metabolites, a common metabolic pathway for phthalates, prior to analysis. nih.govnih.gov To ensure accuracy, isotopically-labeled internal standards are incorporated into the analytical process. nih.gov The use of negative electrospray ionization is common for the analysis of acidic metabolites like MCIOP. nih.govnih.gov

A key advantage of HPLC-ESI-MS/MS is its high sensitivity and selectivity, enabling the detection of low concentrations of metabolites. For instance, a method for analyzing 14 phthalate metabolites in urine reported method detection limits ranging from 0.01 to 0.5 ng/mL. nih.gov

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography systems like UHPLC and utilizing analyzers such as Quadrupole Time-of-Flight (QToF), offers significant advantages for the analysis of complex samples. nih.gov HRMS provides highly accurate mass measurements for both precursor and fragment ions, which is invaluable for the confident identification of compounds, especially in the absence of authentic reference standards. nih.govnih.gov This capability is crucial for distinguishing between isomeric compounds, which can be a challenge for lower-resolution mass spectrometers.

The use of QToF systems allows for the acquisition of full scan high-resolution mass spectra, providing a comprehensive profile of the sample. nih.gov This untargeted approach is beneficial for discovering new or unexpected metabolites. nih.gov Automated calibration with an external standard ensures the high mass accuracy required for reliable formula assignment. nih.gov

The automation of sample preparation through on-line Solid Phase Extraction (SPE) coupled directly with LC-MS/MS systems offers a streamlined and efficient workflow for the analysis of phthalate metabolites. This approach minimizes sample handling, reduces the risk of contamination, and improves reproducibility. nih.govnih.gov

An on-line SPE-LC-MS/MS method has been developed for the simultaneous analysis of 14 phthalate metabolites and five bisphenol analogues in human urine, requiring a very small sample volume of only 50 µL. nih.govuq.edu.au This method demonstrates excellent analytical performance with high linearity (R² > 0.99), low method detection limits (0.01-0.5 ng/mL), and good accuracy (93-113%) and precision (<22%). nih.govuq.edu.au The selection of the appropriate SPE cartridge is a critical step in method development to ensure high recoveries for all target analytes. nih.gov

Sample Preparation and Matrix Considerations in this compound Analysis

The choice of sample preparation technique is critical for accurate MCIOP quantification and is highly dependent on the sample matrix. For biological samples like urine, a key step is often the enzymatic deconjugation of glucuronidated metabolites using enzymes like β-glucuronidase. nih.gov This is necessary because many phthalate metabolites are excreted in a conjugated form. nih.gov

Solid-phase extraction (SPE) is a widely used technique for the cleanup and pre-concentration of MCIOP from various matrices. nih.gov The selection of the SPE sorbent material is crucial for achieving optimal recovery.

Matrix effects, where components of the sample other than the analyte of interest interfere with the ionization process in the mass spectrometer, are a significant consideration in LC-MS-based methods. nih.gov These effects can lead to either signal suppression or enhancement, impacting the accuracy of quantification. The standard addition method is one approach to compensate for matrix effects, particularly in complex samples like atmospheric aerosols. nih.gov The use of isotopically labeled internal standards is another effective strategy to correct for matrix effects and variations in instrument response. nih.gov

Table of Research Findings on Analytical Methodologies for Phthalate Metabolites

| Analytical Technique | Sample Matrix | Key Findings | Reference |

| UPLC-MS/MS | Rat Urine | Extraction recoveries >75%; LODs 0.30-0.50 ng/mL; Intra- and inter-day RSD <16%. | nih.gov |

| GC-MS | Various | Capable of analyzing 31 phthalate compounds without derivatization; requires mass resolution for co-eluting compounds. | oregonstate.edu |

| HPLC-ESI-MS/MS | Human Urine | Widely used for biomonitoring; involves enzymatic deconjugation; utilizes isotopically-labeled internal standards. | nih.gov |

| HRMS (QToF) | General | Provides high mass accuracy for confident identification and isomer distinction; enables untargeted analysis. | nih.govnih.gov |

| On-line SPE-LC-MS/MS | Human Urine | Automated and high-throughput; requires small sample volume (50 µL); MDLs 0.01-0.5 ng/mL. | nih.govuq.edu.au |

Enzymatic Deconjugation of Glucuronidated Metabolites

In humans, phthalate monoesters and their subsequent oxidized metabolites undergo a second phase of biotransformation, which primarily involves conjugation with glucuronic acid. nih.gov This process, known as glucuronidation, results in more water-soluble compounds that can be readily excreted. Consequently, a significant portion of MCOP in biological samples, such as urine, exists in its glucuronidated form.

To measure the total concentration of MCOP, a deconjugation step is essential prior to extraction and analysis. This is typically achieved through enzymatic hydrolysis using β-glucuronidase. The enzyme cleaves the glucuronide moiety from the MCOP molecule, converting it back to its free form. This step is critical for an accurate assessment of the total internal dose of the parent phthalate. The efficiency of the enzymatic reaction is crucial and is influenced by factors such as pH, temperature, and incubation time, which must be optimized to ensure complete hydrolysis.

Use of Isotopically-Labeled Internal Standards for Assay Precision

To ensure the accuracy and precision of quantitative bioanalytical methods, especially those employing liquid chromatography-mass spectrometry (LC-MS), the use of internal standards is indispensable. For phthalate metabolite analysis, stable isotope-labeled (SIL) internal standards are the gold standard. nih.gov A SIL internal standard for MCOP, such as a ¹³C- or deuterium-labeled version of the molecule, is chemically identical to the analyte but has a different mass.

The SIL internal standard is added to the sample at the beginning of the analytical process. It co-elutes with the native MCOP and experiences the same effects during sample preparation, extraction, and ionization in the mass spectrometer. nih.gov By calculating the ratio of the response of the native analyte to the known concentration of the SIL internal standard, variations due to matrix effects, extraction efficiency, and instrument response can be effectively compensated for. nih.gov This isotope dilution technique significantly reduces analytical variability and enhances the reliability and reproducibility of the measurement.

Table 1: Key Considerations for Using Isotopically-Labeled Internal Standards

| Consideration | Description |

| Isotopic Purity | The SIL internal standard should have a high degree of isotopic enrichment to minimize any contribution to the native analyte signal. |

| Chemical Purity | The standard must be free from unlabeled analyte and other impurities that could interfere with the analysis. |

| Co-elution | Ideally, the SIL internal standard should co-elute perfectly with the analyte to ensure it experiences the same matrix effects. |

| Stability | The isotopic label must be stable and not undergo exchange during sample storage or preparation. |

Management of the "Phthalate Blank Problem" in Laboratory Settings

A significant challenge in the analysis of phthalates, including MCOP, is the ubiquitous presence of these compounds in the laboratory environment. researchgate.net Phthalates are used as plasticizers in a vast array of common laboratory products, including tubing, pipette tips, vials, and gloves. This can lead to sample contamination and result in a "phthalate blank problem," where a signal for the analyte is detected even in blank or control samples.

Meticulous management of this issue is crucial for obtaining accurate low-level measurements. Strategies to mitigate background contamination include:

Use of phthalate-free materials: Employing glass, stainless steel, or certified phthalate-free plasticware wherever possible.

Rigorous cleaning procedures: Thoroughly washing all glassware with appropriate solvents to remove any adsorbed phthalates.

Solvent and reagent testing: Analyzing all solvents and reagents for background phthalate levels before use.

Dedicated lab space: Performing sample preparation in an area with minimal plastic materials.

Procedural blanks: Including procedural blanks with every batch of samples to monitor and subtract background contamination levels.

Method Validation and Quantification Challenges for this compound

The validation of an analytical method for MCOP is a critical process to ensure that it is reliable, reproducible, and fit for its intended purpose. This involves addressing several challenges, from achieving the necessary sensitivity to correctly identifying and quantifying isomers.

Sensitivity and Detection Limit Enhancements

Achieving low limits of detection (LOD) and limits of quantification (LOQ) is essential for accurately measuring MCOP concentrations in biological samples, as they are often present at trace levels. mdpi.com High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most common and sensitive technique for this purpose. nih.gov

Enhancements in sensitivity can be achieved through:

Optimization of MS/MS parameters: Fine-tuning the precursor and product ion selection, collision energy, and other mass spectrometer settings to maximize the signal-to-noise ratio for MCOP.

Efficient sample pre-concentration: Utilizing solid-phase extraction (SPE) to concentrate the analyte from a larger sample volume, thereby increasing its final concentration before injection into the LC-MS system.

Advanced chromatographic techniques: Employing ultra-high-performance liquid chromatography (UHPLC) can lead to sharper and narrower peaks, which increases peak height and improves sensitivity.

Table 2: Typical Performance of Validated Phthalate Metabolite Methods

| Parameter | Typical Range |

| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |

| Limit of Quantification (LOQ) | 0.3 - 3.0 ng/mL |

| Linearity (R²) | > 0.99 |

| Recovery | 85 - 115% |

| Precision (%RSD) | < 15% |

Note: These are general ranges for phthalate metabolites and specific values for MCOP may vary depending on the method and matrix.

Chromatographic Interpretation of Isomeric Mixtures

A significant challenge in the analysis of MCOP arises from the fact that its parent compound, DiNP, is not a single chemical but a complex mixture of isomers. nih.gov This isomeric complexity is carried through to its metabolites, including MCOP. As a result, what is measured as MCOP is often a mixture of different structural isomers with the same molecular weight and chemical formula. nih.gov

Chromatographically, these isomers have very similar physicochemical properties, making their separation difficult. In many cases, they may co-elute or only be partially resolved, appearing as a single, broad peak or a cluster of overlapping peaks in the chromatogram. restek.com The interpretation of these chromatograms requires careful consideration, and it is often the sum of all co-eluting isomers that is reported as the total MCOP concentration.

Strategies for Confirming Quantitation Peaks and Distinguishing Isomers

Given the challenge of co-eluting isomers, robust strategies are needed to confirm the identity of the quantitation peak and, where possible, to distinguish between different isomers. Tandem mass spectrometry (MS/MS) is a powerful tool for this purpose.

While isomers have the same precursor ion mass, their fragmentation patterns upon collision-induced dissociation can differ. By monitoring multiple, specific precursor-to-product ion transitions (known as Multiple Reaction Monitoring or MRM), the identity of the analyte can be confirmed with a high degree of confidence. The ratio of the different product ions should remain constant across the chromatographic peak and match that of an authentic reference standard.

Advanced chromatographic techniques can also be employed to improve the separation of isomers. This includes:

Varying the stationary phase: Testing different types of HPLC columns (e.g., C18, phenyl-hexyl) to exploit subtle differences in the interactions between the isomers and the stationary phase. restek.com

Optimizing the mobile phase: Adjusting the solvent composition, gradient, and pH of the mobile phase can sometimes achieve partial or even baseline separation of key isomers. nih.gov

High-resolution mass spectrometry (HRMS): While not able to distinguish isomers based on mass alone, HRMS provides highly accurate mass measurements, which helps to confirm the elemental composition and reduce the likelihood of interferences from other compounds.

By combining optimized chromatography with highly specific MS/MS detection, it is possible to confidently quantify MCOP, even in the presence of its isomers, providing reliable data for human biomonitoring and exposure science.

Environmental Distribution and Occurrence of this compound Precursors

The precursors of MCIOP, DINP and DIDP, are ubiquitous environmental contaminants found in various environmental compartments due to releases during their production, use, and disposal. greenfacts.org

High molecular weight phthalates like DINP and DIDP are frequently detected in soil and indoor dust. Their presence in soil is often attributed to the use and disposal of plastic products in agriculture and other land applications. greenfacts.org For instance, the use of plastic film mulching in agriculture is a significant source of phthalate contamination in soils. epa.gov Studies have shown that these compounds can persist in soil for extended periods, with estimated half-lives of up to 300 days. greenfacts.org

Indoor dust is another major reservoir for these phthalates. nih.gov Products such as vinyl flooring, cables, and coated fabrics continuously release DINP and DIDP, which then accumulate in dust. nih.govgreenfacts.org Meta-analyses of dust concentrations have revealed significant variations, with Di(2-ethylhexyl) phthalate (DEHP), a related high molecular weight phthalate, being one of the most frequently reported. nih.gov

Table 1: Estimated Half-life of DINP and DIDP in Different Environmental Compartments

| Compartment | Estimated Half-life (days) | Source |

|---|---|---|

| Air | 0.7 (DINP), 0.6 (DIDP) | greenfacts.org |

| Surface Water | 50 | greenfacts.org |

| Soil | 300 | greenfacts.org |

| Sediment | 3000 | greenfacts.org |

DINP and DIDP are also found in aquatic environments, including surface water and sediments. greenfacts.org Their release into these ecosystems occurs through various pathways, such as industrial and municipal wastewater discharges, surface runoff, and atmospheric deposition. asianfisheriessociety.orgregulations.gov Due to their hydrophobic nature, these high molecular weight phthalates tend to adsorb to suspended particulate matter and accumulate in sediments, which act as long-term reservoirs. asianfisheriessociety.org

Concentrations of DINP in sediment have been reported to range from 10.7 to 150 mg/kg dry weight near industrial sources. greenfacts.org In surface water, predicted concentrations can range from 1 to 8 µg/l near sites where products containing DINP are used. greenfacts.org A study on a representative river basin found that the median total concentration of nine different phthalate esters (PAEs) in surface water was 5980 ng/L, while in sediment it was 231 ng/g (dry weight). epa.gov The presence of these parent phthalates in aquatic environments poses a potential threat to aquatic organisms. asianfisheriessociety.org

Table 2: Predicted Environmental Concentrations of DINP Near Various Sources

| Source | Water Concentration (µg/l) | Soil Concentration (mg/kg dry weight) | Source |

|---|---|---|---|

| Use in paints, adhesives, sealants, inks | 1-8 | - | greenfacts.org |

| Non-PVC processing | 3.4 | 3.3 | greenfacts.org |

| PVC processing | 9.7 | 10.9 | greenfacts.org |

| Production sites | 2.2 | No localized deposition | greenfacts.org |

High molecular weight phthalates like DINP and DIDP can be released into the atmosphere, although they are not highly volatile. greenfacts.org They are often adsorbed onto fine particulate matter (PM2.5), which facilitates their atmospheric transport over long distances. aaqr.org The atmosphere is the fastest medium for environmental transport, and pollutants can be carried for hundreds to thousands of kilometers. pops.intunbc.ca

Long-range atmospheric transport has been confirmed as a source of phthalates in remote areas. aaqr.org The estimated half-life of DINP and DIDP in the air is approximately 0.6 to 0.7 days. greenfacts.org During atmospheric transport, these compounds can be removed from the air through wet and dry deposition processes, leading to their deposition in soil, water, and on vegetation. pops.int The interaction of these transported pollutants with marine aerosols can also significantly modify the composition of the marine atmosphere. copernicus.org

Biodegradation Pathways and Kinetics of this compound and its Precursors

The biodegradation of phthalate esters is a crucial process for their removal from the environment. This process is primarily mediated by microorganisms that can utilize these compounds as a source of carbon and energy. nih.gov

Both aerobic and anaerobic biodegradation of phthalate esters can occur in natural sediments. nih.gov Under both conditions, the initial step of degradation involves the hydrolysis of the phthalate ester by microbial enzymes to form the corresponding monoalkyl phthalate and alcohol. nih.gov

Under aerobic conditions, the degradation proceeds through the action of dioxygenases, which hydroxylate the phthalate ring, leading to ring cleavage and eventual mineralization to carbon dioxide and water. nih.gov In anaerobic environments, a key step is the removal of one of the carboxylic acid moieties from the phthalate molecule. nih.gov For example, some bacteria can degrade phthalic acid but not the parent di-ester under anaerobic conditions. nih.gov The rate of degradation can be influenced by various environmental factors, including temperature, pH, and the presence of other organic matter. researchgate.net

A variety of bacteria and fungi have been identified that produce esterases capable of degrading phthalates. nih.gov For instance, species of Gordonia, Rhodococcus, and Fusarium have been shown to effectively degrade different types of phthalates. nih.govresearchgate.net The degradation pathway often involves the formation of phthalic acid from the initial hydrolysis, which is then further metabolized. researchgate.net The efficiency of degradation can vary depending on the microbial strain and the specific phthalate ester. nih.gov

Sources and Release Mechanisms of Parent Phthalates Leading to this compound

The primary sources of DINP and DIDP in the environment are linked to their widespread use as plasticizers.

DINP and DIDP are high molecular weight phthalates extensively used as plasticizers to impart flexibility to plastics, particularly polyvinyl chloride (PVC). ca.govcargohandbook.com They are not chemically bound to the polymer matrix, which allows them to be released from plastic products over time. cargohandbook.comgreenfacts.org This release can be accelerated as plastics age and degrade. cargohandbook.com Products containing these phthalates include vinyl flooring, car interiors, wire insulation, garden hoses, and some toys. ca.govca.gov

Industrial activities are a significant source of parent phthalate release. greenfacts.org The production of DINP and DIDP and their use in manufacturing plastic products can lead to their discharge into wastewater and emission into the air. greenfacts.orgalchemist-plasticizer.com Consequently, elevated concentrations of these phthalates can be found in water, sediment, and soil near industrial sites. greenfacts.org Landfill leachate is another potential source of environmental contamination. epa.gov

Parent phthalates can migrate from a wide array of consumer products into the surrounding environment. ca.govca.gov This migration can occur through direct contact, leaching into liquids, or volatilization into the air, with subsequent deposition onto surfaces and accumulation in dust. ca.govca.gov Food can also become a source of exposure if it comes into contact with plastic packaging materials containing these phthalates. ca.govcargohandbook.com The European Union has established a specific migration limit (SML) of 9 mg/kg of food for the combined total of DIDP and DINP from food contact materials. wikipedia.org

Bioavailability and Biotransformation in Environmental Organisms (Non-Human)

Once in the environment, parent phthalates can be taken up by various organisms and undergo biotransformation.

The bioavailability of DINP and DIDP in aquatic environments can be influenced by their low water solubility, which can lead to the formation of microdroplets and adsorption to surfaces. mst.dk In organisms, the biotransformation of these parent phthalates begins with hydrolysis to their respective monoesters, monoisononyl phthalate (MINP) and monoisodecyl phthalate (MIDP). epa.govepa.govnih.gov This initial step increases the water solubility and bioavailability of the compounds. epa.govepa.gov

Further metabolism of these monoesters leads to the formation of oxidative metabolites, including MCOP. nih.govnih.gov For instance, in rats, DINP is metabolized to MINP, which is then further oxidized to mono(carboxyisooctyl) phthalate (MCIOP), mono(oxoisononyl) phthalate (MOINP), and mono(hydroxyisononyl) phthalate (MHINP). nih.govnih.gov Similarly, DIDP is metabolized to MIDP and then to other metabolites, including mono-carboxy-isononyl-phthalate (MCiNP). nih.gov Studies in zebrafish have shown that DINP can disrupt the endocannabinoid system and affect reproduction. wikipedia.org In mice, DiNP exposure has been shown to alter estrous cyclicity and, in the long term, reduce gestational index and birth rate. nih.gov

Biotransformation and Mechanistic Investigations of Mono Carboxy Isooctyl Phthalate

Metabolic Pathways of Di-isooctyl Phthalate (B1215562) and Di-isononyl Phthalate Leading to Mono-carboxy-isooctyl Phthalate

The biotransformation of Di-isooctyl Phthalate (DIOP) and Di-isononyl Phthalate (DINP) into this compound (MCOP) is a multi-step process involving initial hydrolysis followed by oxidation. This metabolic conversion is crucial for the detoxification and subsequent elimination of these high molecular weight phthalates from the body.

Phase I Hydrolysis and Monoester Formation

The initial and obligatory step in the metabolism of DIOP and DINP is the hydrolysis of one of the ester linkages. This reaction is catalyzed by various non-specific esterases and lipases present in the intestine and other tissues. researchgate.net This process, known as Phase I metabolism, results in the formation of their respective monoesters: Mono-isooctyl Phthalate (MIOP) from DIOP and Mono-isononyl Phthalate (MINP) from DINP. nih.govoup.com

This initial hydrolysis is a critical activation step, as the resulting monoesters are considered to be the more biologically active metabolites compared to the parent diesters. nih.gov The formation of these monoesters is a common pathway for all phthalates, regardless of the length of their alkyl chains. researchgate.net

Phase II Conjugation (e.g., Glucuronidation) and Excretion Pathways

Following their formation, the monoester metabolites can undergo Phase II conjugation reactions, which are detoxification processes aimed at increasing their water solubility to facilitate excretion. numberanalytics.comreactome.orgslideshare.net The most common conjugation reaction for phthalate monoesters is glucuronidation, where glucuronic acid is attached to the monoester. numberanalytics.comnih.govdrughunter.com This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver but also found in other tissues like the intestines and kidneys. reactome.orgnih.gov

The resulting glucuronide conjugates are more hydrophilic and are readily excreted from the body, primarily in the urine. nih.govnih.gov While glucuronidation is a major pathway for the elimination of many phthalate monoesters, the extent to which MIOP and MINP are directly conjugated can vary.

Oxidative Side-Chain Metabolism (e.g., Formation of Carboxylic Acids, Hydroxy and Oxo Metabolites)

For high molecular weight phthalates like DIOP and DINP, a significant portion of the initially formed monoesters (MIOP and MINP) undergoes further oxidation of the alkyl side chain before excretion. researchgate.net This oxidative metabolism is a key pathway that leads to the formation of various secondary metabolites, including this compound (MCOP).

This process involves the oxidation of the terminal or sub-terminal carbon atoms of the isooctyl or isononyl side chain. hmdb.ca This can result in the formation of hydroxylated (OH-) and oxo (keto) metabolites, which can be further oxidized to form carboxylic acid metabolites. MCOP is one such secondary metabolite, specifically a carboxy-metabolite derived from the oxidative metabolism of the isooctyl side chain of MIOP. iarc.frlgcstandards.comnih.gov Similarly, oxidative metabolism of MINP can also lead to the formation of MCOP, as the isononyl side chain is a mixture of C9 isomers, some of which can be metabolized to an eight-carbon carboxylated chain. iarc.fr These oxidized metabolites are generally more water-soluble than the primary monoesters and are efficiently excreted in the urine. exlibrisgroup.com

Comparative Metabolism of this compound with Other Phthalate Metabolites

The metabolism of phthalates and the resulting urinary metabolite profiles exhibit significant variation depending on the specific parent phthalate compound. These differences are largely attributed to the length and structure of the alkyl side chains.

Differences in Metabolism Patterns Across Phthalate Subgroups

Phthalates can be broadly categorized into low and high molecular weight subgroups, and their metabolic pathways differ accordingly. nih.gov

Low Molecular Weight (LMW) Phthalates: These compounds, such as Diethyl Phthalate (DEP) and Dibutyl Phthalate (DBP), are primarily metabolized to their corresponding monoesters (Monoethyl Phthalate - MEP, and Monobutyl Phthalate - MBP, respectively) which are then largely excreted in the urine, often after glucuronidation. researchgate.net Further oxidation of the short alkyl chain is less significant for these phthalates.

High Molecular Weight (HMW) Phthalates: This group includes DIOP and DINP. Following the initial hydrolysis to their monoesters, these compounds undergo extensive oxidative metabolism of their longer alkyl side chains. researchgate.net Consequently, the major urinary metabolites of HMW phthalates are not the simple monoesters, but rather the oxidized metabolites, such as hydroxylated and carboxylated derivatives. exlibrisgroup.com For instance, the urinary concentrations of oxidized metabolites of Di(2-ethylhexyl) Phthalate (DEHP), another HMW phthalate, are found to be much higher than its primary monoester, Mono(2-ethylhexyl) Phthalate (MEHP). nih.gov This pattern of extensive side-chain oxidation is a hallmark of HMW phthalate metabolism.

The following table summarizes the primary metabolic pathways for different phthalate subgroups:

| Phthalate Subgroup | Parent Phthalate Example | Primary Metabolic Pathway | Major Urinary Metabolites |

| Low Molecular Weight (LMW) | Diethyl Phthalate (DEP) | Hydrolysis to monoester, followed by glucuronidation. | Monoethyl Phthalate (MEP) |

| Dibutyl Phthalate (DBP) | Hydrolysis to monoester, followed by glucuronidation. | Monobutyl Phthalate (MBP) | |

| High Molecular Weight (HMW) | Di(2-ethylhexyl) Phthalate (DEHP) | Hydrolysis to monoester, followed by extensive side-chain oxidation. | Oxidized metabolites (e.g., MEHHP, MEOHP, MECPP) |

| Di-isooctyl Phthalate (DIOP) | Hydrolysis to monoester, followed by extensive side-chain oxidation. | Oxidized metabolites (e.g., This compound (MCOP) ) | |

| Di-isononyl Phthalate (DINP) | Hydrolysis to monoester, followed by extensive side-chain oxidation. | Oxidized metabolites (e.g., This compound (MCOP) , MCNP) |

Identification of Specific vs. Non-Specific Metabolites

When using urinary metabolites as biomarkers of exposure to specific phthalates, it is crucial to distinguish between specific and non-specific metabolites.

Specific Metabolites: These are metabolites that are uniquely derived from a single parent phthalate. For example, Mono(2-ethylhexyl) Phthalate (MEHP) is a specific metabolite of Di(2-ethylhexyl) Phthalate (DEHP).

Non-Specific Metabolites: These are metabolites that can be formed from the metabolism of multiple parent phthalates. Mono-(3-carboxypropyl) Phthalate (MCPP) is a well-known example of a non-specific metabolite. It is a major metabolite of Di-n-octyl Phthalate (DnOP), but it can also be formed as a minor metabolite from other phthalates such as Di-n-butyl Phthalate (DBP), DIOP, and DINP. nih.govtandfonline.comresearchgate.net

This compound (MCOP) is considered a secondary metabolite of both DIOP and DINP. iarc.fr While it is a significant metabolite of DIOP, its formation from DINP, which is a mixture of C9 isomers, makes it a less specific biomarker for DINP exposure compared to other oxidized metabolites like Mono-carboxy-isononyl Phthalate (MCNP). nih.gov The presence of MCOP in urine indicates exposure to either DIOP or DINP, and further analysis of other specific metabolites may be necessary to attribute the exposure to a particular parent compound.

The following table provides examples of specific and non-specific phthalate metabolites:

| Metabolite | Parent Phthalate(s) | Specificity |

| Monoethyl Phthalate (MEP) | Diethyl Phthalate (DEP) | Specific |

| Monobutyl Phthalate (MBP) | Dibutyl Phthalate (DBP) | Specific |

| Mono(2-ethylhexyl) Phthalate (MEHP) | Di(2-ethylhexyl) Phthalate (DEHP) | Specific |

| This compound (MCOP) | Di-isooctyl Phthalate (DIOP), Di-isononyl Phthalate (DINP) | Non-Specific |

| Mono-carboxy-isononyl Phthalate (MCNP) | Di-isononyl Phthalate (DINP) | Specific |

| Mono-(3-carboxypropyl) Phthalate (MCPP) | Di-n-octyl Phthalate (DnOP), Di-n-butyl Phthalate (DBP), and other phthalates | Non-Specific |

In Silico and In Vitro Modeling of this compound Biological Interactions

Computational Toxicology Approaches (e.g., ADMET Prediction)

Computational toxicology employs quantitative structure-activity relationship (QSAR) models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of chemical compounds. A 2023 computational study utilized the ADMETLab 2.0 tool to predict the toxicological profile of DINP and its metabolites, including MCIOP. nih.gov

The predictions for MCIOP suggest a low clearance rate from the human body, indicating a slower elimination process. The compound is also predicted to bind strongly to plasma proteins. nih.gov A significant prediction from this computational analysis is the potential for MCIOP to cause liver damage, with a high probability score for this effect. nih.gov Furthermore, the study predicted that MCIOP has the potential to inhibit peroxisome proliferator-activated receptors (PPARs). nih.gov Conversely, the in silico models predicted a low likelihood for MCIOP to cause cardiotoxicity, mutagenicity, or carcinogenicity, and it was not predicted to inhibit androgenic, estrogenic, or aryl hydrocarbon receptors. nih.gov

Table 1: Predicted ADMET Properties of this compound (MCIOP)

| Property | Predicted Value/Effect | Source |

|---|---|---|

| Clearance (CL) | 1.369 mL/min | nih.gov |

| Plasma Protein Binding (PPB) | >90% | nih.gov |

| Blood-Brain Barrier (BBB) Penetration | Low Probability | nih.gov |

| P-glycoprotein (Pgp) Inhibition | Low Probability | nih.gov |

| P-glycoprotein (Pgp) Substrate | Low Probability | nih.gov |

| Human Ether-à-go-go-Related Gene (hERG) Inhibition (Cardiotoxicity) | Low Probability | nih.gov |

| Drug-Induced Liver Injury (DILI) | High Probability (>0.700) | nih.gov |

| Ames Mutagenicity | Low Probability | nih.gov |

| Carcinogenicity | Low Probability | nih.gov |

| Androgen Receptor (AR) Ligand Binding Domain Inhibition | Low Probability | nih.gov |

| Aryl Hydrocarbon Receptor (AhR) Inhibition | Low Probability | nih.gov |

| Estrogen Receptor (ER) Ligand Binding Domain Inhibition | Low Probability | nih.gov |

This table is generated from data presented in a computational study by Domuta et al. (2023). nih.gov

Molecular Docking Studies of Enzyme Binding (e.g., Sulfotransferases)

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecule, such as an enzyme. This method has been employed to investigate the interaction of MCIOP with human sulfotransferases (SULTs), which are phase II metabolizing enzymes crucial for the detoxification and elimination of various compounds. nih.govnih.gov

A molecular docking study evaluated the inhibitory potential of DINP metabolites against members of the SULT1 family. The results indicated that MCIOP is likely to inhibit the activity of several SULT isoforms. nih.gov Specifically, MCIOP was shown to bind to the active sites of SULT1A1*1, SULT1A2, and SULT1C1. nih.gov The binding of MCIOP to these enzymes suggests a potential for competitive inhibition, which could affect the metabolism of endogenous and xenobiotic substances that are substrates for these SULTs.

In contrast, the same study found that none of the DINP metabolites, including MCIOP, were able to bind to the active sites of SULT1A3 and SULT1B1. nih.gov Another study on various monophthalates found that those with shorter side chains significantly inhibited SULT1B1, which is consistent with the finding that the larger MCIOP does not. nih.govnih.gov

The interaction with SULT1A1 is of particular interest, as this enzyme is involved in the metabolism of a wide range of phenolic compounds, including drugs and dietary components. The binding of MCIOP to SULT1A1 is illustrated by its positioning within the enzyme's active site, close to the location of the inactive cofactor, adenosine-3'-5'-diphosphate. nih.gov

Table 2: Predicted Binding of this compound (MCIOP) to Human Sulfotransferase (SULT) Isoforms

| SULT Isoform | Predicted Binding/Inhibition | Source |

|---|---|---|

| SULT1A1*1 | Binding to active site | nih.gov |

| SULT1A2 | Binding to active site | nih.gov |

| SULT1A3 | No binding to active site | nih.gov |

| SULT1B1 | No binding to active site | nih.gov |

This table is based on molecular docking data from a computational study by Domuta et al. (2023). nih.gov

Mechanistic Studies on Cellular Perturbations by this compound

While direct mechanistic studies on the cellular effects of isolated MCIOP are limited, the computational predictions and in vitro studies on related compounds provide insights into its potential cellular perturbations.

The in silico prediction of high potential for liver injury suggests that MCIOP may have hepatotoxic effects. nih.gov This aligns with broader concerns about the hepatotoxicity of certain phthalates. The predicted inhibition of PPAR-gamma by MCIOP is also a significant finding, as PPARs are nuclear receptors that play key roles in lipid metabolism and glucose homeostasis. nih.gov Disruption of PPAR signaling is a known mechanism of toxicity for various environmental contaminants.

In vitro studies on other monophthalates have shown that they can modulate cellular responses. For instance, a study on the human monocytic cell line THP-1 found that while monophthalates alone did not induce changes in cytokine expression, they could enhance cytokine production in the presence of lipopolysaccharide (LPS). nih.gov This suggests a potential for MCIOP to act as an immunomodulatory agent in the context of an inflammatory response.

Furthermore, studies on the parent compound, DINP, have demonstrated effects on cellular processes in various models. For example, in zebrafish, DINP exposure has been linked to disruptions in ovarian function, including follicular atresia. frontiersin.org While these effects are attributed to the parent compound and its mixture of metabolites, they point to pathways that could potentially be influenced by MCIOP.

It is important to note that many of the specific cellular mechanisms of MCIOP remain to be elucidated through direct experimental investigation. The current understanding is largely based on predictive modeling and extrapolation from studies on parent compounds or structurally related phthalate metabolites.

Regulatory Science and Research Policy Implications for Mono Carboxy Isooctyl Phthalate

Research Contributions to Phthalate (B1215562) Hazard and Exposure Assessments

Research focused on MCOP has fundamentally improved the accuracy of exposure assessments for its parent compound, DINP. Early biomonitoring efforts often relied on measuring the primary, hydrolytic metabolite of DINP, monoisononyl phthalate (MNP). nih.gov However, studies revealed that MNP is an insensitive biomarker because it is further metabolized into oxidative forms, such as MCOP, before excretion. nih.gov Consequently, relying solely on MNP led to a significant underestimation of DINP exposure within the population. nih.gov

The inclusion of MCOP in large-scale biomonitoring programs, such as the National Health and Nutrition Examination Survey (NHANES), demonstrated widespread exposure to DINP across the U.S. population. nih.gov Data from the 2005-2006 NHANES cycle revealed that while MNP was detectable in only 12.9% of participants, MCOP was found in 95.2% of the same population. nih.gov This finding underscored the necessity of measuring secondary oxidative metabolites for a precise evaluation of human exposure to high-molecular-weight phthalates. nih.gov

Furthermore, research on MCOP contributes to hazard assessments by linking exposure to potential biological effects. For instance, a large cross-sectional study using NHANES data from 2005 to 2018 identified a significant association between higher urinary MCOP levels and lower platelet counts in adults. nih.gov Such findings help to identify potential health outcomes associated with DINP exposure, thereby informing the hazard assessment component of risk evaluation.

Methodological Advancements Informing Regulatory Science and Monitoring Programs

The scientific understanding of MCOP has driven key methodological advancements in regulatory science, particularly in the design and implementation of human biomonitoring programs. The primary advancement was the shift toward using more sensitive and specific biomarkers for assessing exposure to DINP. nih.gov

The development and validation of analytical methods to accurately measure MCOP in urine have been crucial. These methods often involve online solid-phase extraction coupled with isotope dilution high-performance liquid chromatography-tandem mass spectrometry. nih.gov The successful application of these techniques in national surveys has provided regulators with a more accurate picture of the extent of public exposure to DINP. nih.gov For example, the realization that in 82.4% of participants with detectable MCOP, the previously used biomarker MNP was undetectable, was a powerful catalyst for methodological change. nih.gov This shift ensures that regulatory decisions are based on a more complete and accurate dataset, preventing the underestimation of exposure and potential risk. nih.gov

The following table illustrates the superior detection frequency of MCOP compared to MNP, highlighting its value as a more reliable biomarker for DINP exposure assessment in the U.S. population.

| Biomarker | Parent Compound | Detection Frequency (%) | Concentration Range (μg/L) |

| Mono-carboxy-isooctyl Phthalate (MCOP) | Diisononyl Phthalate (DINP) | 95.2% | >0.7 – 4,961 |

| Monoisononyl Phthalate (MNP) | Diisononyl Phthalate (DINP) | 12.9% | >0.8 – 148.1 |

| Data sourced from the 2005-2006 National Health and Nutrition Examination Survey (NHANES). nih.gov |

Identification of Data Gaps for Comprehensive Risk Evaluation

Despite advancements, the study of MCOP and its parent compound highlights several data gaps that present challenges for comprehensive risk evaluation. A primary area of uncertainty is the complete toxicological profile of DINP and its metabolites, including MCOP. While some associations, like that with platelet counts, have been made, a definitive mode of action for many potential health effects remains to be fully elucidated. nih.govnih.gov This is a common challenge for compounds that may act as endocrine disruptors or perturb biological pathways in subtle ways. nih.gov

Another significant data gap is the lack of complete information on the effects of exposure to chemical mixtures that include DINP. nih.gov People are concurrently exposed to multiple phthalates and other chemicals that may have similar biological effects. nih.govepa.gov Evaluating the risk of a single substance in isolation may not capture the full spectrum of potential health impacts. The transition from DEHP to substitutes like DINP also raises the issue of "regrettable substitutions," where a restricted chemical is replaced by another whose potential toxicity is not fully understood, creating a continuous cycle of data gaps. nilu.com Addressing these gaps requires further research into the specific biological activity of MCOP and its contribution to the cumulative effects of real-world chemical mixtures. nih.gov

Research into Cumulative Exposure and Mixture Effects (Methodological Aspects)

The widespread co-exposure to multiple phthalates has necessitated a shift in risk assessment methodology, moving from a single-chemical approach to a cumulative risk assessment (CRA) framework. epa.gov3eco.com Research involving MCOP and other phthalate metabolites is central to developing and validating these new methodologies. The U.S. Environmental Protection Agency (EPA) is developing a CRA for phthalates under the Toxic Substances Control Act (TSCA), recognizing that assessing these chemicals as a group is more protective of human health. epa.gov

A key methodological aspect of this approach is the use of a Hazard Index (HI). mdpi.com The HI is calculated by summing the Hazard Quotients (HQs) for individual chemicals that share a common adverse outcome. mdpi.com The HQ for a single phthalate is the ratio of its estimated daily intake (calculated from urinary metabolite concentrations) to its acceptable or tolerable daily intake level. mdpi.com An HI greater than one suggests a potential for adverse health effects from the combined exposure. mdpi.com

This methodology allows regulators to assess the combined risk from exposure to a mixture of phthalates, such as one including DINP (measured via MCOP), DEHP, and others. mdpi.com

The table below provides a conceptual example of how a Hazard Index is calculated for cumulative risk assessment, based on methodologies used in phthalate exposure studies.

| Phthalate (Example) | Hazard Quotient (HQ) | Target Organ System |

| Di-isononyl Phthalate (DINP) | HQ of DINP | Hepatic, Reproductive |

| Di-2-ethylhexyl Phthalate (DEHP) | HQ of DEHP | Hepatic, Reproductive |

| Di-n-butyl Phthalate (DnBP) | HQ of DnBP | Reproductive |

| Hazard Index (HI) | HI = Σ (HQs of individual phthalates) | Cumulative Risk |

| This table illustrates the principle of summing Hazard Quotients (HQs) to calculate a Hazard Index (HI) for assessing cumulative risk from multiple phthalates. mdpi.com |

This methodological approach represents a significant advancement in regulatory science, enabling a more realistic evaluation of the risks posed by ubiquitous chemicals like phthalates. nih.govstanford.edu

Future Directions and Research Gaps in Mono Carboxy Isooctyl Phthalate Studies

Development of Advanced Analytical Techniques for Isomer-Specific Quantification

A significant challenge in the study of MCOP is the complexity arising from its numerous isomers. The parent compound, DINP, is not a single chemical but a mixture of various C9 branched-chain isomers. Consequently, its metabolite, MCOP, also exists as a complex mixture of isomers. Standard analytical methods often quantify these isomers as a single cluster, which can obscure the specific biological activity and toxicokinetics of individual isomers.

The primary challenge lies in the structural similarity of these isomers, which makes their separation difficult with traditional chromatographic techniques. biocompare.com While methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used, they may lack the resolution to fully differentiate all MCOP isomers. biocompare.com Future research must prioritize the development of advanced separation technologies. High-resolution ion mobility spectrometry, for instance, could offer an additional dimension of separation based on the gas-phase size and shape of ions, potentially resolving co-eluting isomers that are indistinguishable by mass spectrometry alone. biocompare.com The development and validation of isomer-specific reference standards are also crucial for accurate quantification. Without these standards, it is challenging to definitively identify and quantify each isomer in a complex biological or environmental sample.

Table 1: Challenges and Future Directions in MCOP Isomer Analysis

| Challenge | Current Limitation | Future Research Direction |

|---|---|---|

| Isomer Complexity | DINP is a mixture of C9 isomers, leading to a complex mixture of MCOP metabolites. | Synthesis of individual MCOP isomer standards. |

| Analytical Separation | Traditional LC-MS/MS may not fully resolve all isomers, leading to co-elution. | Development of advanced separation techniques like high-resolution ion mobility spectrometry. |

| Quantification | Lack of specific reference standards for each isomer hinders accurate quantification. | Validation of new analytical methods for isomer-specific quantification in various matrices (e.g., urine, serum). |

Comprehensive Elucidation of Less Understood Biotransformation Pathways

The primary metabolic pathway for DINP involves hydrolysis to Mono-isononyl phthalate (B1215562) (MiNP), followed by oxidative metabolism to produce secondary metabolites, including MCOP, Mono-hydroxyisononyl phthalate (MHINP), and Mono-oxoisononyl phthalate (MOINP). nih.gov These secondary metabolites are considered more sensitive biomarkers of DINP exposure than the primary metabolite. nih.govnih.gov

However, the biotransformation of DINP is not fully understood. There may be less-traveled metabolic pathways that produce other, currently unidentified, metabolites. Research is needed to explore these alternative routes, which could involve different cytochrome P450 enzymes or other metabolic processes. Understanding the complete metabolic fate of DINP is crucial, as different metabolites may have varying biological activities. Furthermore, the toxicokinetics, including the rates of formation and elimination of these metabolites, require more detailed investigation to accurately link external exposure to internal dose. nih.gov

Refinement of Exposure Assessment Models and Methodologies

Current exposure assessments for DINP rely heavily on measuring its metabolites, such as MCOP, in urine. nih.gov This biomonitoring data provides an integrated measure of exposure from all sources. nih.gov However, to refine risk assessments, the models that use this data need improvement. epa.gov

Future models should aim to incorporate more detailed information on the toxicokinetics of DINP and its metabolites. nih.gov This includes understanding inter- and intra-individual variability in metabolism, which can be influenced by genetic factors, age, and co-exposures to other chemicals. Probabilistic exposure models, which can account for variability and uncertainty, are valuable tools. nih.govnih.gov For instance, the Observed Individual Means (OIM) methodology, which uses non-parametric bootstrap techniques, can be refined to incorporate more detailed data on consumption patterns and contaminant levels in specific products. nih.gov Enhancing these models will allow for a more accurate estimation of exposure levels across different populations and life stages, particularly for vulnerable groups like children who may have higher exposures. nih.gov

Extended Environmental Fate and Transport Studies in Diverse Ecosystems

While MCOP is primarily studied as a human metabolite, understanding the environmental fate and transport of its parent compound, DINP, is critical for a complete exposure picture. Phthalates can leach from consumer products into the environment, contaminating water, soil, and air. The transformation of DINP in various environmental compartments is not well-documented.

Future research should focus on the fate and transport of DINP and its potential degradation products in a wider range of ecosystems, including aquatic and terrestrial environments. mdpi.commdpi.com Studies are needed to determine the persistence of DINP in different media and to identify the conditions under which it might break down into MCOP or other metabolites environmentally. This is important because while MCOP is not known to be an environmental product, its precursor MiNP can be formed in the environment. nih.gov Investigating the behavior of these compounds in diverse ecosystems, from freshwater lakes to agricultural soils, will help to identify potential exposure pathways for both humans and wildlife. arizona.edunih.gov

Research into Mechanisms of Biological Interaction at Cellular and Molecular Levels

The biological effects of phthalates are an area of active research, with some studies suggesting that certain phthalates can act as endocrine disruptors. nih.gov While MCOP is a metabolite, it is the form that ultimately interacts with biological systems within the body. Therefore, understanding its specific interactions at the cellular and molecular level is paramount.

Future studies should investigate how MCOP interacts with cellular receptors, enzymes, and other proteins. Research could explore whether MCOP can bind to nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which are known targets for some phthalates. It is also important to investigate potential effects on cellular signaling pathways and gene expression. Using in vitro models, such as cell cultures and organoids, can provide a controlled environment to study these interactions in detail. youtube.com Elucidating these mechanisms is a critical step in moving from simple exposure measurement to understanding the potential for biological effects.

Interdisciplinary Research Integrating Environmental and Biological Data

To fully address the complexities of MCOP, a move towards more interdisciplinary research is essential. nih.gov This involves integrating data from environmental monitoring, human biomonitoring, and experimental toxicology. nih.gov Such a holistic approach can connect external exposure sources with internal dose and biological responses. nih.gov

Frameworks that combine epidemiological data, advanced analytical methods, and biomarker-based studies are needed. nih.gov For example, by linking environmental measurements of DINP in dust and food with biomonitoring data for MCOP in human populations, researchers can better understand exposure sources. youtube.com Concurrently, integrating this exposure data with findings from in vitro and in vivo toxicological studies can help to elucidate the mechanisms of action and build more robust risk assessments. nih.gov This integrated approach will provide the evidence needed to inform public health policies and interventions.

Q & A

Q. What are the best practices for detecting and quantifying MCOP in human urine samples?

Methodological Answer: Use enzymatic deconjugation (e.g., β-glucuronidase) to release free MCOP metabolites from glucuronidated forms, followed by automated solid-phase extraction and isotope-dilution tandem mass spectrometry (ID-MS/MS) for quantification. Adjust for urine dilution using specific gravity (SpG) or creatinine normalization (Equation 1: ). Ensure storage at −80°C to prevent degradation and screen collection materials (e.g., urine cups, plastic bags) for phthalate contamination .

Q. How should researchers design epidemiological studies to assess MCOP exposure in diverse populations?

Methodological Answer: Stratify cohorts by age, geographic region, and pregnancy status. Use cross-sectional or longitudinal designs with repeated urine sampling (e.g., at ages 3, 5, 7 years) to capture temporal variability. Employ standardized protocols like PRISMA for systematic reviews and harmonize creatinine-adjusted values across studies using validated equations. Exclude occupationally exposed cohorts to isolate environmental exposure pathways .

Q. What analytical methods are recommended for distinguishing MCOP from structurally similar phthalate metabolites?

Methodological Answer: Utilize high-performance liquid chromatography (HPLC) paired with tandem mass spectrometry (HPLC-MS/MS) to separate metabolites based on retention times and unique mass transitions. Confirm identity using isotopic internal standards (e.g., -labeled MCOP) and validate methods with certified reference materials (CRMs) to minimize cross-reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in epidemiological data linking MCOP exposure to developmental outcomes?

Methodological Answer: Apply multivariate regression models to control for confounders (e.g., co-exposure to other phthalates, socioeconomic factors). Conduct sensitivity analyses using alternative imputation methods for values below the limit of detection (LOD), such as LOD/√2 substitution or multiple imputation. Validate findings through cohort replication in distinct geographic regions (e.g., Asia vs. North America) .

Q. What mechanistic approaches are suitable for studying MCOP’s interaction with metabolic enzymes?

Methodological Answer: Perform in vitro inhibition assays using recombinant sulfotransferases (SULTs) or cytochrome P450 isoforms. Quantify inhibition potency (IC) via kinetic assays with fluorogenic substrates. Pair these with molecular docking simulations to predict binding affinities between MCOP and enzyme active sites. Use human liver microsomes to validate metabolic pathways .

Q. How should cumulative risk assessments for MCOP integrate data from multiple phthalates?

Methodological Answer: Apply the Relative Potency Factor (RPF) approach, using toxicity equivalence factors (TEFs) derived from benchmark dose modeling. Combine urinary metabolite data (e.g., MCOP, MEHP, MiBP) with exposure biomarkers and toxicokinetic models to estimate aggregate risk. Reference EPA’s cross-phthalate technical documents for harmonized dose-response metrics .

Q. What strategies mitigate matrix interference in MCOP analysis for complex biological samples?

Methodological Answer: Optimize sample cleanup using mixed-mode solid-phase extraction (SPE) cartridges (e.g., C18/SCX). Employ matrix-matched calibration curves and standard addition methods to correct for ion suppression/enhancement in mass spectrometry. Validate recovery rates (85–115%) using spiked blank matrices .

Methodological Notes

- Quality Control : Include blanks (field, solvent, and procedural) in each batch to monitor contamination. Report LOD/LOQ values and ensure inter-laboratory reproducibility through round-robin testing .

- Data Harmonization : Convert all metabolite concentrations to ng/mL or ng/mg creatinine using WHO-endorsed equations to facilitate meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.